N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Overview
Description
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is an organic compound with the molecular formula C10H9BrClNO2 It is characterized by the presence of a bromophenyl group, a chloroacetamide group, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide typically involves the reaction of 2-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Catalyst/Base: Triethylamine or other organic bases
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Oxidation Reactions: The bromophenyl group can undergo oxidation to form corresponding bromophenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of azidoacetamide or thioacetamide derivatives.
Reduction Reactions: Formation of N-[2-(2-bromophenyl)-2-hydroxyethyl]-2-chloroacetamide.
Oxidation Reactions: Formation of 2-bromophenol derivatives.
Scientific Research Applications
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group and the chloroacetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromophenyl)-2,2,2-trifluoroacetamide
- N-(2-Bromophenyl)acetamide
- N-(2-Bromophenyl)-2-oxoacetamide
Uniqueness
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is unique due to the presence of both a bromophenyl group and a chloroacetamide group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGWEZXIHHTHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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